N,2,3-trimethoxy-N-methylbenzamide

Description

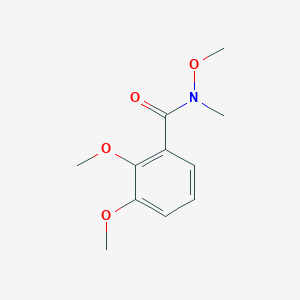

N,2,3-Trimethoxy-N-methylbenzamide (CAS 229970-95-0) is a benzamide derivative featuring a unique substitution pattern. Its molecular formula is C₁₁H₁₅NO₂, with a methoxy group (-OCH₃) attached to the nitrogen atom and two additional methoxy groups at the 2- and 3-positions of the benzene ring. The N-methyl group further distinguishes its structure. The compound’s SMILES notation, O=C(C1=CC=CC(=C1C)C)N(OC)C, highlights the methyl and methoxy substituents on both the aromatic ring and the amide nitrogen .

Properties

IUPAC Name |

N,2,3-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(16-4)11(13)8-6-5-7-9(14-2)10(8)15-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROLUNLNTXTMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-trimethoxy-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,3,5-trimethoxybenzoic acid.

Amidation Reaction: The carboxylic acid group of 2,3,5-trimethoxybenzoic acid is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

Purification: The resulting this compound is purified by recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N,2,3-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2,3,5-trimethoxybenzaldehyde or 2,3,5-trimethoxybenzoic acid.

Reduction: Formation of N,2,3-trimethoxy-N-methylbenzylamine.

Substitution: Formation of derivatives with substituted functional groups at the methoxy positions.

Scientific Research Applications

N,2,3-trimethoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2,3-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares N,2,3-trimethoxy-N-methylbenzamide with key analogs:

*TMB = trimethoxybenzamide

Key Observations:

Substitution Position Effects: The 3,4,5-trimethoxy pattern (e.g., in ) is prevalent in bioactive compounds, often linked to tubulin binding or nuclear factor inhibition. The N-methoxy-N-methyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which could enhance metabolic stability compared to N-alkyl or N-aryl analogs .

Functional Group Impact: Hydroxy vs. Methoxy: The hydroxy group in N-(2-hydroxybenzoyl)-3,4,5-TMB () enables hydrogen bonding, increasing solubility but reducing membrane permeability. The methoxy groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration . Heterocyclic Moieties: Compounds like N-(5-cyanobenzimidazol-2-yl)-3,4,5-TMB () exhibit extended π-systems, facilitating interactions with kinase ATP-binding pockets. The absence of such groups in the target compound limits this mechanism but simplifies synthesis .

Physical Properties:

- Melting Points : 3,4,5-TMB derivatives (e.g., compound 22 in ) exhibit higher melting points (247–250°C) due to symmetric substitution and strong intermolecular hydrogen bonding. The target compound’s asymmetric substitution likely lowers its melting point.

Biological Activity

N,2,3-trimethoxy-N-methylbenzamide is a chemical compound characterized by its unique substitution pattern of methoxy groups on a benzamide structure. This specific arrangement is believed to influence its biological activity, particularly in the realms of antimicrobial and anticancer research. The compound has garnered attention for its potential therapeutic applications and serves as a valuable building block in organic synthesis.

Structure and Composition

- Molecular Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 205.25 g/mol

- Functional Groups : Methoxy groups (–OCH₃) and an amide group (–C(O)NH).

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. For instance, in vitro assays have shown that the compound can effectively reduce the viability of pathogenic bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Initial findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines such as HepG2 and A549 .

Case Study: Cytotoxicity Assay

A study evaluating the cytotoxic effects of this compound on human cancer cell lines utilized the MTT assay to determine cell viability. The results indicated an IC₅₀ value (the concentration required to inhibit 50% of cell growth) that suggests significant anticancer potential:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HepG2 | 15.5 |

| A549 | 12.3 |

| NCI-H460 | 10.7 |

These findings highlight the compound's promise as a candidate for further development in cancer therapy.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate the precise molecular interactions and biological pathways affected by this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N,2,5-trimethoxy-N-methylbenzamide | Three methoxy groups at different positions | Moderate anticancer activity |

| N-Methylbenzamide | Single methoxy group | Lower antimicrobial activity |

| 3-Methoxy-N-methylbenzamide | One methoxy group | Limited cytotoxic effects |

This comparison illustrates how variations in methoxy group positioning can significantly influence biological activity.

Future Directions in Research

The ongoing research into this compound emphasizes the need for:

- In-depth Mechanistic Studies : To fully understand how this compound interacts with biological targets.

- Expanded Biological Testing : Including additional cancer types and microbial strains to assess broader efficacy.

- Formulation Development : Exploring delivery methods for enhancing bioavailability and therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.